molecular formula C16H19NO5 B13369831 Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate

Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B13369831
M. Wt: 305.32 g/mol
InChI Key: WPMCNJZTEWQFJP-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, an ethoxycarbonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 3-oxo-4-phenylbutanoate with ethyl 4-aminobenzoate under acidic conditions. This reaction forms the pyrrolidine ring and introduces the ethoxycarbonyl and phenyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reaction. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

    Ethyl 4-(piperazin-1-yl)benzoate: Contains a piperazine ring and a benzoate group, differing in the ring structure and functional groups.

Uniqueness

Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of a pyrrolidine ring, an ethoxycarbonyl group, and a phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure

The compound features a pyrrolidine ring substituted with an ethoxycarbonyl group and a phenyl moiety, which contributes to its biological activities. The structural formula can be represented as follows:

C14H17NO4\text{C}_{14}\text{H}_{17}\text{N}\text{O}_4

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a study focusing on related compounds demonstrated that certain derivatives significantly reduced the viability of A549 lung cancer cells, with reductions ranging from 16.5% to 101% depending on the substitution patterns on the phenyl ring .

Case Study: A549 Cell Line

The anticancer activity of this compound was evaluated in vitro using the A549 cell line. The results indicated:

CompoundViability (%)p-value
Control100-
Ethyl Compound63.4<0.05
3,5-Dichloro Derivative21.2<0.001

These findings suggest that modifications to the compound can enhance its cytotoxic effects against cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various Gram-positive bacteria. The results showed that while some derivatives exhibited activity, the parent compound did not demonstrate significant antibacterial effects (MIC > 128 µg/mL) .

Antimicrobial Screening Results

PathogenActivity (MIC)
Staphylococcus aureus>128 µg/mL
E. coli>128 µg/mL

This indicates that further structural modifications may be necessary to enhance its antimicrobial efficacy.

Antioxidant Activity

In addition to its anticancer and antimicrobial potential, this compound has been evaluated for antioxidant activity. Studies have shown that related compounds possess DPPH radical scavenging ability and reducing power capacity, suggesting that this class of compounds may also serve as effective antioxidants .

Antioxidant Activity Assessment

CompoundDPPH Scavenging Activity (%)
Ethoxycarbonyl Derivative45%
Control10%

These results highlight the potential of this compound in mitigating oxidative stress.

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

ethyl 1-(4-ethoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C16H19NO5/c1-3-21-15(19)11-5-7-13(8-6-11)17-10-12(9-14(17)18)16(20)22-4-2/h5-8,12H,3-4,9-10H2,1-2H3

InChI Key

WPMCNJZTEWQFJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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